2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antimicrobial activity and the regulation of inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-methyl-1,3-thiazole-2-amine+2-chloropropanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: Investigated for its biological activities, including enzyme inhibition and receptor binding studies.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1,3-thiazol-2-yl)propanamide
- 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- 3-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Uniqueness
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of the 4-methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSWTGSZRCDFSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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